molecular formula C5H4N4S2 B2574681 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione CAS No. 2375261-14-4

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione

Cat. No.: B2574681
CAS No.: 2375261-14-4
M. Wt: 184.24
InChI Key: OVBQFZZBGYTQLW-UHFFFAOYSA-N
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Description

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a synthetic bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused thiazole and pyrimidine ring system, a structural motif known as thiazolopyrimidine that is recognized for its broad spectrum of biological activities . Researchers value this class of compounds because the fusion of these two heterocyclic systems creates a versatile molecular framework with high potential for interaction with biological targets . Thiazolopyrimidines are frequently investigated as key scaffolds for developing novel therapeutic agents. Specifically, closely related analogs have been extensively studied as corticotropin-releasing factor (CRF) receptor antagonists, which are relevant for the potential treatment of stress-related disorders such as anxiety and depression . Furthermore, other derivatives in this family have demonstrated notable anticancer activity in vitro screens against various human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, and kidney . The presence of both amino and thione functional groups on this core structure provides multiple sites for chemical modification and derivatization, making it a valuable intermediate for synthesizing diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQFZZBGYTQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=S)N1)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis has also been explored to improve the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylthio and arylthio derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo[5,4-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their antibacterial activity against several bacterial strains. The results demonstrated that certain derivatives possess significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Properties

Thiazolo[5,4-d]pyrimidine derivatives have shown promise in anticancer research. One study investigated the photodynamic efficacy of thieno[3,4-d]pyrimidin-4(3H)-thione against melanoma and cervical cancer cells. The compound was found to generate reactive oxygen species effectively, leading to cell death in cancerous cells under both normoxic and hypoxic conditions . This highlights the potential of thiazolo derivatives in cancer therapy.

Adenosine Receptor Modulation

Another significant application of thiazolo[5,4-d]pyrimidine derivatives is their role as adenosine receptor modulators. Compounds like 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one have been identified as selective ligands for the human A3 adenosine receptor, showing high affinity and selectivity. These compounds are being explored for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases due to their ability to modulate neurotransmission pathways .

Antimicrobial Evaluation

A comprehensive study evaluated multiple thiazolo[5,4-d]pyrimidine derivatives for their antimicrobial efficacy. The synthesized compounds were tested against a panel of bacteria, revealing that specific modifications in the molecular structure significantly increased activity against resistant strains. This study underscores the importance of structural optimization in developing effective antimicrobial agents .

Cancer Treatment Research

In another case study focused on cancer treatment, researchers synthesized a series of thieno[3,4-d]pyrimidin-4(3H)-thione derivatives and assessed their photodynamic activity against cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in cancer cells through singlet oxygen generation upon light activation, presenting a novel approach for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolo[5,4-d]pyrimidine Family

(a) 5-Amino-2-(3-pyridyl)thiazolo[5,4-d]pyrimidine-7-thiol
  • Structure : Differs by replacing the thione (-S) group with a thiol (-SH) and introducing a pyridyl substituent at position 2.
  • Properties: Enhanced solubility due to the pyridyl group; CAS No. 1245317-63-8 (Molecular Formula: C10H7N5S2) .
  • Applications : Used in biochemical research, though its biological activity data remain less explored compared to the parent compound.
(b) 2-Aryl-6H,7H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione Derivatives
  • Synthesis: Prepared via 2-aroylaminomalonodiamide intermediates, with aryl groups (e.g., phenyl, chlorophenyl) at position 2 .
  • Key Findings: Substitution at position 2 with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances biological activity. Example: 1-(5-{[2-(4-chlorophenyl)-5-methyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea (Compound 3l) showed potent anti-angiogenic activity (IC50 = 1.65 μM) in HUVEC assays .

Thiazolo[4,5-d]pyrimidine Derivatives

(a) 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
  • Structure : Ring fusion at [4,5-d] instead of [5,4-d], altering the spatial arrangement of substituents.
  • Synthesis: Derived from 4-amino-5-bromo-2-chloro-6-methylpyrimidine and carbon disulfide .
  • Activity : Alkylation at the sulfur atom improved antibacterial potency against Staphylococcus aureus and Escherichia coli .

Thiadiazolo[3,2-a]pyrimidine Analogues

  • Structure : Replaces the thiazole ring with a thiadiazole moiety.
  • Example: 2-R5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Synthesis: Reacted ethyl carboxylate precursors with amines in ethanol . Applications: Limited biological data, but structural diversity highlights the impact of heterocycle choice on reactivity.

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) at position 2 enhance bioactivity by increasing electrophilicity . Pyridyl substituents improve solubility but may reduce membrane permeability .

Biological Activity

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiazole and pyrimidine rings, which contribute to its potential as an anticancer agent, antimicrobial agent, and more. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

The primary mechanism of action for this compound involves the inhibition of topoisomerase I. This inhibition leads to DNA damage and subsequently hinders cancer cell proliferation, making it a candidate for anticancer therapies. The compound has shown selective activity against various tumor cell lines, indicating its potential as a targeted therapeutic agent .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound:

  • In vitro Studies : The compound was evaluated against 60 different human tumor cell lines representing various cancers such as leukemia, melanoma, lung, colon, and breast cancers. Some derivatives exhibited significant antitumor activity at low concentrations (log10 GI50 = -4.7) .
  • Comparative Analysis : In comparison with similar compounds like thiazolo[4,5-d]pyrimidin-7-ones, this compound demonstrated superior selectivity towards specific cancer types .

Table 1: Antitumor Activity Overview

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
CNS SNB-753.9341.791.2
Ovarian IGROV13.9341.791.2
Breast T47D20.455.595.5
Lung A5498N/AN/A

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Synthesis and Evaluation : Various derivatives were synthesized and evaluated against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity .

Table 2: Antimicrobial Activity Summary

DerivativeBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus15 µg/mL
Compound CPseudomonas aeruginosa10 µg/mL

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

  • Case Study on Anticancer Efficacy : A study published in Scientia Pharmaceutica reported that specific analogs of the compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy Study : Research highlighted in MDPI demonstrated that certain thiazolo-pyrimidine derivatives showed promising results against resistant bacterial strains .

Q & A

Q. How to design a study linking the compound’s electronic properties to its bioactivity?

  • Framework :

Theoretical basis : Use frontier molecular orbital (FMO) theory to correlate HOMO/LUMO energies with redox-mediated bioactivity.

Q. Experimental design :

  • Synthesize derivatives with electron-donating/withdrawing groups.
  • Measure redox potentials via cyclic voltammetry.
  • Test correlation with ROS generation in cellular assays .

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